
2,3-Dimethyl-4-(trifluoromethylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .
Synthesis Analysis
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis
The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis
The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .科学的研究の応用
Application Summary
2,4-dimethylphenol is used in the development of electrochemical sensors for environmental monitoring . These sensors are designed to detect aqueous phenolic compounds, which are important but toxic chemicals used in many industrial fields .
Methods of Application
A paste electrochemical sensor, based on a carbon paste electrode modified with different oxides, has been developed for investigation of 2,4-dimethylphenol (2,4 DMP) oxidation in phosphate buffer solution (PBS) with pH of 7 . In this study, Fe2O3, Al2O3, ZrO2 and SiO2 have been tested . The ratio of graphite powder/Al2O3/paraffin oil used was 71/4/25 .
Results or Outcomes
Among the oxides tested, Al2O3 showed the best electrocatalysis on oxidation of 2,4 DMP . The high sensibility of Al2O3 for 2,4 DMP detection can be explained by the interaction between benzene rings of phenol and acid sites of Al2O3 . This opens a high potential application of sensors based on the electro acidic catalysts .
Electrophilic Aromatic Ring Trifluoromethylthiolation
Application Summary
This process involves the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This method is used to introduce a trifluoromethylthiol group (SCF3) into an organic molecule, which can enhance the compounds’ properties, making new functional and advanced materials .
Methods of Application
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization was exclusively para-selective .
Results or Outcomes
The study found that phenols unsubstituted in both the ortho- and para-positions solely gave the para-substituted SCF3-products . Para-substituted phenols gave the ortho-substituted SCF3-products . This method opens up possibilities for the synthesis of biologically interesting SCF3-analogues .
Synthesis of Biologically Interesting SCF3-Analogues
Application Summary
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols can be used to synthesize biologically interesting SCF3-analogues . This process can enhance the compounds’ properties
Safety And Hazards
特性
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUDEIARBMXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563806 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(trifluoromethylthio)phenol | |
CAS RN |
129644-70-8 |
Source


|
| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

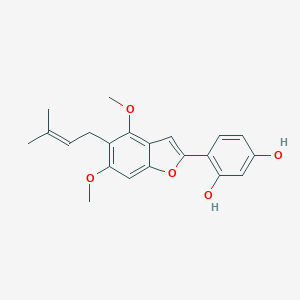
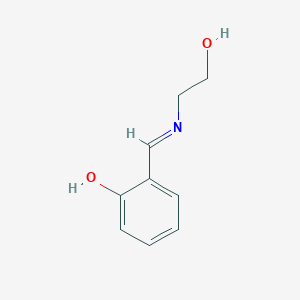
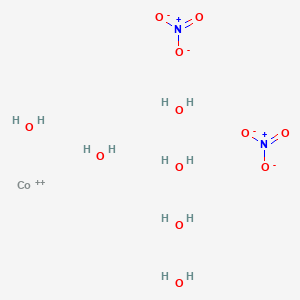

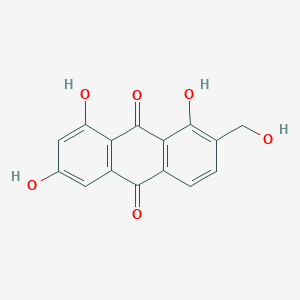

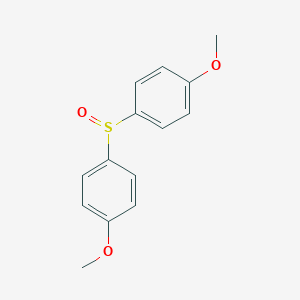
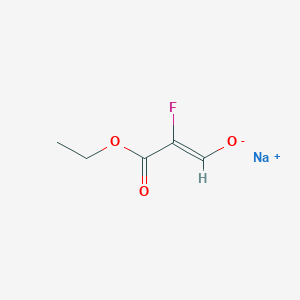
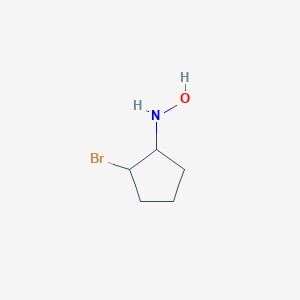
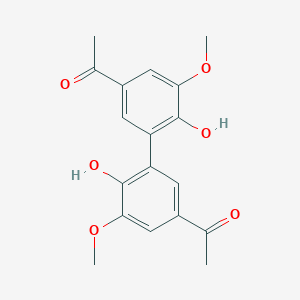

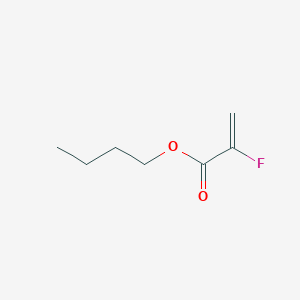
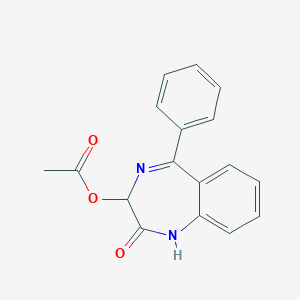
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)